![molecular formula C7H10N6O8 B14415325 1,3,5,7-Tetranitro-3,7-diazabicyclo[3.3.1]nonane CAS No. 81340-15-0](/img/structure/B14415325.png)
1,3,5,7-Tetranitro-3,7-diazabicyclo[3.3.1]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5,7-Tetranitro-3,7-diazabicyclo[331]nonane is a highly energetic compound known for its stability and explosive properties It is a derivative of 1,3,5,7-tetraazabicyclo[331]nonane, where nitro groups replace hydrogen atoms at specific positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5,7-tetranitro-3,7-diazabicyclo[3.3.1]nonane typically involves the nitration of 1,3,5,7-tetraazabicyclo[3.3.1]nonane. One common method is the nitrolysis of 3,7-dinitro-1,3,5,7-tetraazabicyclo[3.3.1]nonane in fuming nitric acid at temperatures ranging from -8°C to -36°C . This process involves the conversion of the intermediate 1-nitroso-3,5,7-trinitro-1,3,5,7-tetraazacyclooctane to the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5,7-Tetranitro-3,7-diazabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or lithium aluminum hydride.
Substitution: Nucleophilic reagents such as amines or thiols.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1,3,5,7-Tetranitro-3,7-diazabicyclo[3.3.1]nonane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other energetic materials.
Biology: Studied for its potential effects on biological systems, though its primary use is in non-biological applications.
Industry: Widely used in the production of explosives and propellants for military and aerospace applications.
Wirkmechanismus
The mechanism of action of 1,3,5,7-tetranitro-3,7-diazabicyclo[3.3.1]nonane involves the rapid release of energy upon decomposition. The nitro groups undergo a redox reaction, leading to the formation of nitrogen gas and other byproducts. This rapid decomposition is what makes the compound highly energetic and suitable for use in explosives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5,7-Tetranitro-1,3,5,7-tetraazacyclooctane (HMX): Another highly energetic compound with similar applications.
3,7-Dinitro-1,3,5,7-tetraazabicyclo[3.3.1]nonane: An intermediate in the synthesis of 1,3,5,7-tetranitro-3,7-diazabicyclo
Eigenschaften
CAS-Nummer |
81340-15-0 |
|---|---|
Molekularformel |
C7H10N6O8 |
Molekulargewicht |
306.19 g/mol |
IUPAC-Name |
1,3,5,7-tetranitro-3,7-diazabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C7H10N6O8/c14-10(15)6-1-7(11(16)17,4-8(2-6)12(18)19)5-9(3-6)13(20)21/h1-5H2 |
InChI-Schlüssel |
HRQWQUZIGSMLOU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(CN(CC1(CN(C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,6,7,32,33-Pentanitrodecacyclo[24.7.1.14,8.115,19.02,25.03,13.014,24.030,34.012,36.023,35]hexatriaconta-1(34),2(25),3(13),4,6,8,10,12(36),14(24),15,17,19(35),20,22,26,28,30,32-octadecaene](/img/structure/B14415247.png)

![3-Chloro-4-[(4,4-dimethyl-3-oxo-1,2-oxazolidin-2-yl)methyl]benzonitrile](/img/structure/B14415257.png)

![Stannane, (4-bromobicyclo[2.2.2]oct-1-yl)trimethyl-](/img/structure/B14415274.png)
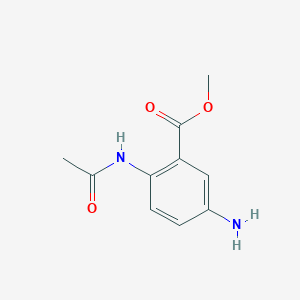
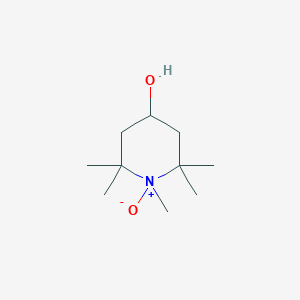
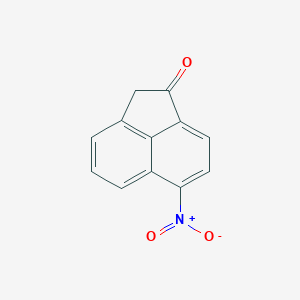
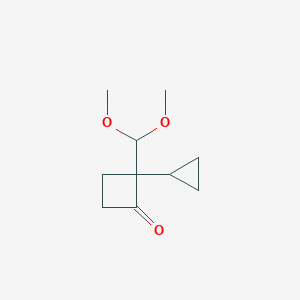
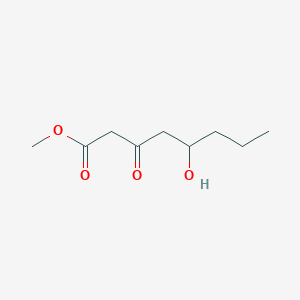
![2-[(Pyridin-2-yl)amino]cyclohexan-1-one](/img/structure/B14415328.png)

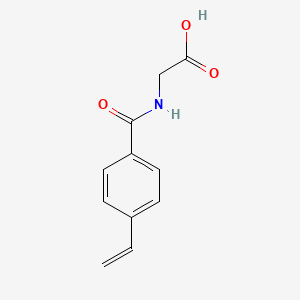
![3-[4-(Sulfanylmethyl)phenyl]propanoic acid](/img/structure/B14415347.png)
